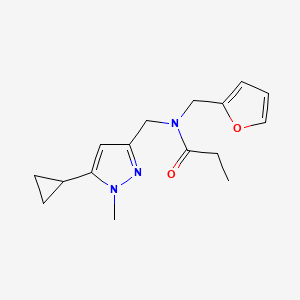

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide

Description

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The propionamide moiety is di-substituted with a furan-2-ylmethyl group and a pyrazolylmethyl chain.

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, analogous N-substituted pyrazolylmethyl propionamides have been synthesized via reactions of chloromethylpyrazoles with amides or urea derivatives, yielding moderate to good efficiencies (e.g., 50–70% yields) . The cyclopropyl substituent may enhance metabolic stability, while the furan group could influence hydrogen-bonding interactions, as observed in crystallographic studies of related furan-2-ylmethyl derivatives .

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-3-16(20)19(11-14-5-4-8-21-14)10-13-9-15(12-6-7-12)18(2)17-13/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGPMQFEKVINBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC1=CC=CO1)CC2=NN(C(=C2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological effects, supported by relevant research findings and data tables.

1. Structural Overview

The compound features a unique combination of a cyclopropyl-substituted pyrazole and a furan moiety, linked through a propionamide group. The molecular formula is CHNO, with a molecular weight of approximately 286.34 g/mol. This structural diversity is believed to contribute to its varied biological activities.

2. Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Core : This is achieved by cyclization reactions involving hydrazines and β-diketones or β-ketoesters.

- Introduction of the Cyclopropyl Group : This can be done through subsequent reactions with cyclopropane derivatives.

- Amide Formation : The final step involves coupling the furan moiety with the propionamide functional group.

3.1 Pharmacological Properties

Research indicates that compounds with similar structures, particularly those containing pyrazole and furan rings, exhibit a range of pharmacological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

- Anticancer Activity : Some studies suggest that these compounds may modulate signaling pathways involved in cancer progression, potentially acting as inhibitors or modulators.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. For example, pyrazole derivatives have been shown to influence pathways related to apoptosis and cell proliferation.

4. Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

5. Conclusion

This compound represents a promising candidate for further pharmacological research due to its unique structure and potential biological activities. Continued investigation into its mechanisms of action and therapeutic applications is warranted.

Further studies are necessary to fully elucidate the pathways influenced by this compound and to explore its efficacy in clinical settings. The integration of structure–activity relationship (SAR) studies will be crucial in optimizing its pharmacological properties for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrazole Moieties

Pyrazole-based propionamides are a well-explored class due to their versatility in medicinal chemistry. Key analogs include:

- N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide: This compound replaces the pyrazole and furan groups with a thiadiazole ring. It exhibits potent anticancer activity, particularly against hepatocarcinoma cells (57.2% inhibition at 0.2 mmol/kg), but lacks the cyclopropyl group, which may reduce metabolic stability compared to the target compound .

- N-(4-Pyrazolylmethyl) ureas : Synthesized from 4-chloromethylpyrazole and urea derivatives, these analogs demonstrate moderate yields (40–60%) and simpler substitution patterns. Their biological activities remain underexplored but highlight the reactivity of pyrazolylmethyl intermediates .

Furan-Containing Derivatives

Furan-2-ylmethyl groups are recurrent in antimicrobial agents. For instance:

- 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a): This tetrazole derivative exhibits strong antimicrobial activity. X-ray studies reveal monoclinic crystallization (space group P21/c), with hydrogen-bonding interactions involving the furan oxygen .

- N-(Furan-2-ylmethyl)benzamide (JXC010): A quinoline-linked analog synthesized via acyl transfer reactions, though its bioactivity remains uncharacterized .

Propionamide Derivatives with Diverse Heterocycles

Propionamide is a common pharmacophore in bioactive molecules:

- 3-(4-Trimethylsiloxypiperidin-1-yl)-N-(thiazol-2-yl)-propionamide (21) : Shows 57.2% anti-inflammatory activity (carrageenin-induced edema model) at 0.2 mmol/kg .

- N-(1-Phenethylpiperidin-4-yl)-N-phenylisobutyramide : A fentanyl analog, highlighting propionamide’s role in central nervous system-targeting drugs .

The target compound’s di-substituted propionamide (pyrazolylmethyl and furan-2-ylmethyl) may offer dual binding sites, distinguishing it from mono-substituted analogs.

Pharmacological Activity Trends

- Anti-inflammatory Activity : Thiazole- and piperidine-linked propionamides (e.g., compound 21) outperform furan derivatives in anti-inflammatory models .

- Anticancer Activity : Thiadiazole-propionamides show superior potency over pyrazole analogs, suggesting heterocycle choice critically impacts efficacy .

- Antimicrobial Activity : Furan-tetrazole hybrids (e.g., 8a) exhibit marked antimicrobial effects, likely due to hydrogen-bonding capabilities .

Physicochemical and Crystallographic Properties

Crystallographic studies of furan-2-ylmethyl derivatives (e.g., 8a and 8b) reveal monoclinic systems with distinct space groups (P21/c vs. P21), influenced by substituent electronic effects . Hydrogen-bonding patterns, as analyzed via graph set theory, suggest furan oxygen participates in C–H···O interactions, which may stabilize the target compound’s conformation .

Q & A

Q. What are the optimal synthetic routes for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide?

A multi-step synthesis approach is typically employed, leveraging nucleophilic substitution and amide coupling reactions. For example:

- Step 1 : React 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde with a methylating agent (e.g., methyl iodide) to introduce the methyl group.

- Step 2 : Condense the intermediate with furan-2-ylmethylamine via reductive amination using NaBH₃CN as a reducing agent.

- Step 3 : Perform propionamide coupling using propionyl chloride in a DMF/K₂CO₃ system under inert conditions .

Key factors include solvent polarity (DMF enhances nucleophilicity) and temperature control (0–25°C) to minimize side reactions.

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- 1H/13C NMR : To verify substituent positions (e.g., cyclopropane protons at δ 0.5–1.5 ppm, furan protons at δ 6.2–7.4 ppm).

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

Elemental analysis (C, H, N) is also recommended for empirical formula confirmation.

Q. How should researchers handle hygroscopicity or stability issues during storage?

Store the compound under anhydrous conditions (desiccated environment, argon atmosphere) at –20°C. Pre-purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove residual solvents like DMF, which can degrade the amide bond over time .

Advanced Research Questions

Q. How can computational methods improve the efficiency of synthesizing this compound?

Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify transition states and energy barriers. For example:

- Use Gaussian 16 to simulate the activation energy for cyclopropane ring formation, optimizing substituent orientation.

- Apply ICReDD’s reaction path search algorithms to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .

Machine learning (e.g., Random Forest regression) can correlate experimental variables (temperature, pH) with yield outcomes using historical datasets.

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

- Design of Experiments (DoE) : Use a fractional factorial design to isolate critical variables (e.g., molar ratio, reaction time). For instance, a 2³ factorial design can test the impact of solvent (DMF vs. THF), temperature (25°C vs. 50°C), and catalyst (K₂CO₃ vs. Cs₂CO₃) .

- Feedback Loop : Integrate experimental data with computational models (e.g., transition state analysis) to refine reaction parameters iteratively .

Q. How can researchers predict the bioactivity of this compound against specific biological targets?

- PASS Algorithm : Predict pharmacological effects (e.g., antimicrobial, anti-inflammatory) based on structural descriptors like topological polar surface area (TPSA) and LogP .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding between the amide group and catalytic residues .

Q. What mechanistic insights explain the role of the cyclopropane substituent in modulating reactivity?

- Steric Effects : The cyclopropane ring introduces angle strain, increasing susceptibility to nucleophilic attack at the pyrazole C3 position.

- Electronic Effects : Hyperconjugation from cyclopropane’s bent bonds may stabilize intermediates during amide coupling.

Validate via Hammett plots or substituent constant (σ) correlations using analogues with varying substituents .

Q. How can researchers optimize purification when dealing with structurally similar impurities?

- HPLC Method Development : Use a C18 column with a gradient mobile phase (water/acetonitrile + 0.1% TFA) to resolve impurities. Monitor at 254 nm for aromatic moieties.

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit differences in solubility between the target compound and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.